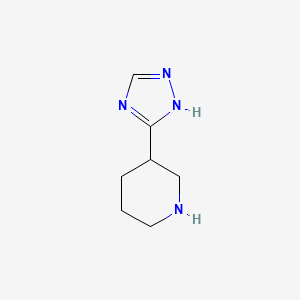

N-(4-aminobenzyl)-2-nitroaniline

Overview

Description

“N-(4-Aminobenzoyl)-beta-alanine” is a molecule that was identified in the 1960s and has been used extensively for research purposes . It is a prodrug that is converted to salicylic acid in vivo . The drug has been shown to scavenge reactive oxygen species, inhibit the enzyme catalase, and protect against oxidative damage .

Synthesis Analysis

New aromatic diamine containing preformed amide, ether, and methylene; bis-[(4′-aminobenzyl)-4-benzamide] ether (BABE), was synthesized and characterized by FT-IR, NMR, and mass spectrometry . Aromatic–aliphatic polyamides were prepared from BABE with aliphatic/aromatic diacids via Yamazaki’s polymerization .Molecular Structure Analysis

The structure of a novel coumarin derivative (E)-8-(1-((4-aminobenzyl)imino)ethyl)-7-hydroxy-4-methyl-coumarin was confirmed using XRD studies . The novel coumarin derivative crystallizes in monoclinic crystal system in P21/c space group and displays diverse intermolecular interactions .Chemical Reactions Analysis

Benzyl alcohol reacts with acrylonitrile to give N-benzylacrylamide . This is an example of a Ritter reaction .Physical And Chemical Properties Analysis

“N-(4-Aminobenzoyl)-beta-alanine” has properties such as melting point 152-154 °C (lit.), boiling point 347.41°C (rough estimate), and density 1.2420 (rough estimate) .Scientific Research Applications

Bifunctional Chelating Agents

The compound is also used in the synthesis of bifunctional chelating agents . These agents are essential for attaching metal ions to antibodies in radioimmunotherapy, a treatment method for cancer that combines radiation therapy with the targeting capability of immunotherapy.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(4-aminophenyl)methyl]-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-11-7-5-10(6-8-11)9-15-12-3-1-2-4-13(12)16(17)18/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAGCPNOFGQAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)

![3-Bromoimidazo[1,2-a]pyridin-7-amine](/img/structure/B1441207.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)

![3-Bromoisothiazolo[4,5-b]pyrazine](/img/structure/B1441227.png)